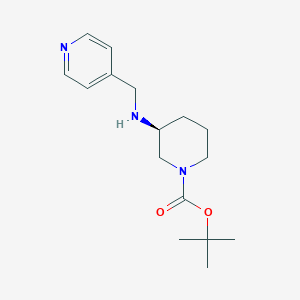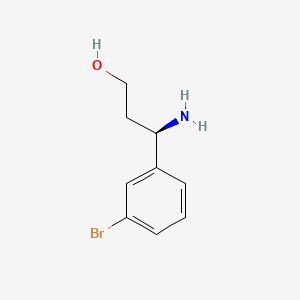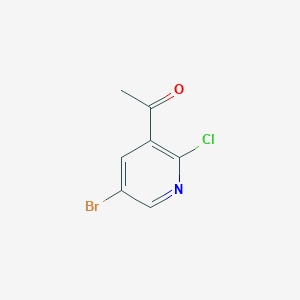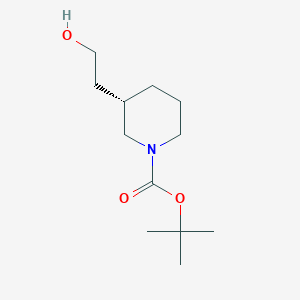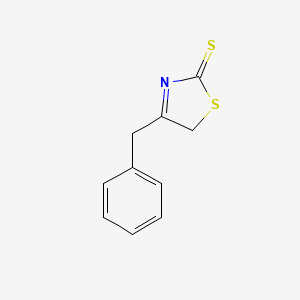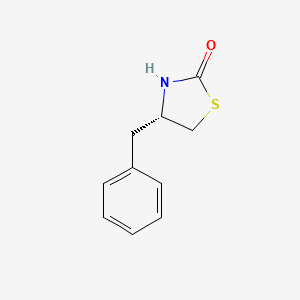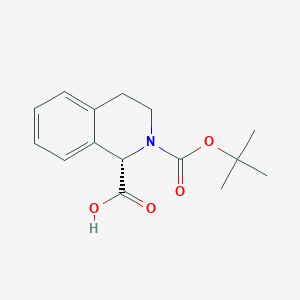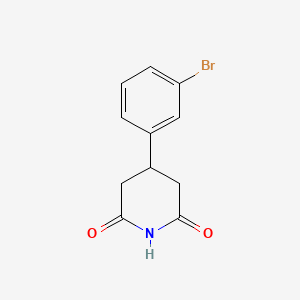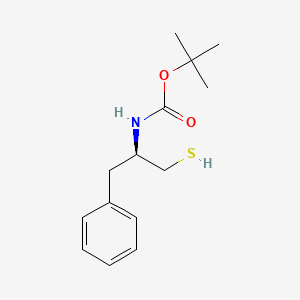
5-Bromo-4-(4-ethylphenyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-4-(4-ethylphenyl)pyrimidine is a brominated pyrimidine derivative. Pyrimidines are a class of nitrogen-containing heterocycles that are important in many biological processes and have significant pharmaceutical applications. The presence of a bromine atom and an ethylphenyl group in the compound suggests potential for chemical reactivity and interaction with various biological targets.
Synthesis Analysis
The synthesis of brominated pyrimidine derivatives can be achieved through various methods. For instance, 5-substituted pyrimidines can be prepared by C5-alkylation or by cyclization of precursor compounds . In the case of 5-bromo derivatives, the introduction of the bromine atom can be performed using elemental bromine or brominating reagents . The synthesis of related compounds, such as 5-(4-bromophenyl)-4,6-dichloropyrimidine, involves a multi-step process starting from commercially available precursors, which could be adapted for the synthesis of 5-Bromo-4-(4-ethylphenyl)pyrimidine .
Molecular Structure Analysis
The molecular structure of brominated pyrimidines can be characterized using various spectroscopic techniques. For example, the crystal structure of related compounds has been determined by X-ray diffraction (XRD), which provides information on the conformation and arrangement of the molecules . Additionally, spectroscopic investigations such as FT-IR, FT-RAMAN, NMR, and UV-Vis can be used to determine the molecular geometry, vibrational wavenumbers, and electronic properties of the compound .
Chemical Reactions Analysis
Brominated pyrimidines can undergo various chemical reactions due to the presence of the reactive bromine atom. They can participate in nucleophilic substitution reactions, which can be utilized to introduce different substituents or to form larger heterocyclic systems . The reactivity of the bromine atom also allows for cross-coupling reactions, which are useful in the synthesis of more complex organic molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-Bromo-4-(4-ethylphenyl)pyrimidine can be inferred from studies on similar brominated pyrimidines. These compounds typically exhibit solid-state properties that can be characterized by their melting points, solubility, and crystal structures . The chemical properties, such as acidity, basicity, and reactivity, are influenced by the substituents on the pyrimidine ring. Computational analysis and molecular docking studies can provide insights into the electronic properties, such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), as well as the potential biological activity of the compound .
科学的研究の応用
1. Electrophilic Alkylation of Arenes
- Application Summary: This compound is used in the synthesis of medicinally important 4-aryl-5-alkynylpyrimidines . These molecules have been investigated as promising non-nucleoside-type adenosine kinase, tyrosine kinase, or lysine-specific demethylase inhibitors . They have also been tested as potential anti-proliferative agents or non-toxic selective herbicides .
- Methods of Application: The approach involves a sequence of chemo- and regioselective Brønsted acid-catalyzed electrophilic alkylation of arenes with 5-bromopyrimidine, followed by oxidative re-aromatization of the formed dihydropyrimidine ring . Finally, a palladium-catalyzed Sonogashira cross-coupling reaction provides an end-game strategy .
- Results or Outcomes: The study resulted in a new synthetic protocol for the preparation of 4-aryl-5-alkynylpyrimidines .
2. Synthesis of Triazole-Pyrimidine Hybrids
- Application Summary: Triazole-pyrimidine hybrids synthesized using 5-Bromo-4-(4-ethylphenyl)pyrimidine have shown promising neuroprotective and anti-inflammatory properties . They have potential applications in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury .
- Methods of Application: A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized . The neuroprotective, anti-neuroinflammatory activity was evaluated by cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .
- Results or Outcomes: Among the 14 synthesized compounds, six exhibited promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells . Also, these compounds showed significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
3. Synthesis of N-heteroaryl Substituted 9-arylcarbazolyl Derivatives
- Application Summary: 5-Bromopyrimidine is used in the synthesis of N-heteroaryl substituted 9-arylcarbazolyl derivatives . These compounds have potential applications in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices .
- Methods of Application: The synthesis involves a palladium-catalyzed aerobic and ligand-free Suzuki reaction . This reaction is a type of cross-coupling reaction, allowing for the formation of carbon-carbon bonds by the reaction of a metal-organic compound (a nucleophile) with an organic halide (an electrophile) .
- Results or Outcomes: The study resulted in the successful synthesis of N-heteroaryl substituted 9-arylcarbazolyl derivatives .
4. Synthesis of Biologically Active Compounds
- Application Summary: 5-Bromo-4-(4-ethylphenyl)pyrimidine is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other biologically active compounds.
- Methods of Application: The specific methods of application can vary widely depending on the target compound. Generally, it involves various organic synthesis techniques such as condensation reactions, substitution reactions, and others.
- Results or Outcomes: The outcomes also vary widely, but in general, this compound is a valuable intermediate in the synthesis of a wide range of biologically active compounds.
5. Synthesis of N-heteroaryl Substituted 9-arylcarbazolyl Derivatives
- Application Summary: 5-Bromopyrimidine is used in the synthesis of N-heteroaryl substituted 9-arylcarbazolyl derivatives . These compounds have potential applications in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices .
- Methods of Application: The synthesis involves a palladium-catalyzed aerobic and ligand-free Suzuki reaction . This reaction is a type of cross-coupling reaction, allowing for the formation of carbon-carbon bonds by the reaction of a metal-organic compound (a nucleophile) with an organic halide (an electrophile) .
- Results or Outcomes: The study resulted in the successful synthesis of N-heteroaryl substituted 9-arylcarbazolyl derivatives .
6. Synthesis of Biologically Active Compounds
- Application Summary: 5-Bromo-4-(4-ethylphenyl)pyrimidine is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other biologically active compounds.
- Methods of Application: The specific methods of application can vary widely depending on the target compound. Generally, it involves various organic synthesis techniques such as condensation reactions, substitution reactions, and others.
- Results or Outcomes: The outcomes also vary widely, but in general, this compound is a valuable intermediate in the synthesis of a wide range of biologically active compounds.
Safety And Hazards
特性
IUPAC Name |
5-bromo-4-(4-ethylphenyl)pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2/c1-2-9-3-5-10(6-4-9)12-11(13)7-14-8-15-12/h3-8H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYXNSADRHQQYQW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC=NC=C2Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10650035 |
Source


|
| Record name | 5-Bromo-4-(4-ethylphenyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10650035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-(4-ethylphenyl)pyrimidine | |
CAS RN |
951884-40-5 |
Source


|
| Record name | 5-Bromo-4-(4-ethylphenyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10650035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1294079.png)
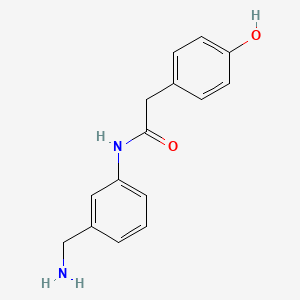
![4-Boc-7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1294084.png)
![4-Boc-7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1294087.png)
![4-Boc-7-Hydroxy-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1294089.png)
